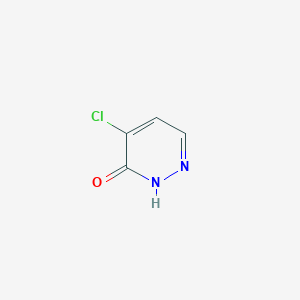

4-Chloropyridazin-3-ol

説明

Significance of Pyridazine (B1198779) and Pyridazinone Scaffolds in Contemporary Chemical and Biological Research

Pyridazine and its derivatives, particularly pyridazinones, represent a crucial class of six-membered heterocyclic compounds containing two adjacent nitrogen atoms. scholarsresearchlibrary.comsarpublication.com This structural feature imparts unique physicochemical properties, making them versatile scaffolds in drug design and development. researchgate.net The pyridazinone nucleus is often referred to as a "privileged scaffold" or "wonder nucleus" because of the broad spectrum of pharmacological activities its derivatives exhibit. scholarsresearchlibrary.commdpi.com

The significance of these scaffolds is rooted in their diverse biological activities, which have been extensively documented in scientific literature. scholarsresearchlibrary.comekb.eg Research has demonstrated that compounds incorporating the pyridazinone core possess potent anti-inflammatory, analgesic, anticancer, antimicrobial, antiviral, and cardiovascular-protective properties. researchgate.netmdpi.comekb.eg The presence of nitrogen atoms and a keto group allows for hydrogen bond formation and protonation, which can contribute to the varied pharmacological effects. mdpi.com

Prominent examples of pyridazinone-based drugs include the cardiotonic agents Pimobendan and Levosimendan, and the analgesic and anti-inflammatory drug Emorfozan. ekb.eg The adaptability of the pyridazine ring for chemical modification allows for the synthesis of extensive libraries of compounds, making it an attractive building block for medicinal chemists. scholarsresearchlibrary.comresearchgate.net This has led to the development of numerous derivatives with activities such as antihypertensive, anticonvulsant, antidiabetic, and anti-HIV effects. scholarsresearchlibrary.comresearchgate.net The continuous exploration of pyridazinone derivatives is a testament to their established importance and future potential in therapeutic applications. scholarsresearchlibrary.comekb.eg

Contextualizing 4-Chloropyridazin-3-ol as a Key Research Target in Organic and Medicinal Chemistry

Within the broader family of pyridazinones, this compound stands out as a key intermediate and building block in organic and medicinal chemistry. lookchem.combldpharm.com Its structure, featuring a pyridazinone core substituted with a chloro group and a hydroxyl group (existing in keto-enol tautomerism), provides a platform for versatile chemical reactions. chemshuttle.com This reactivity makes it a valuable precursor for creating more complex molecules, particularly in the custom synthesis of bioactive compounds. chemshuttle.comvulcanchem.com

The chloro- and hydroxyl-substituents on the pyridazine ring are chemically reactive sites, enabling a variety of synthetic transformations. This dual functionality allows for targeted modifications, which is a critical aspect in the development of new pharmaceutical agents and other specialized organic compounds. lookchem.comchemshuttle.com For instance, the chlorine atom can be displaced through nucleophilic substitution reactions, while the hydroxyl group can undergo various derivatizations.

An example of a closely related compound is 5-Amino-4-chloropyridazin-3(2H)-one, also known as Chloridazone-desphenyl, which is a metabolite of the herbicide chloridazone. nih.gov This connection underscores the relevance of the chlorinated pyridazinone scaffold beyond pharmaceuticals and into the realm of agrochemicals. The utility of this compound as a starting material is further highlighted by its commercial availability as a research chemical, facilitating its use in drug discovery and development projects. bldpharm.comchemshuttle.com

Overview of Research Trajectories and Multidisciplinary Relevance

The research involving this compound and its derivatives is expanding across several scientific disciplines, reflecting its versatility as a chemical scaffold. The primary trajectory remains in medicinal chemistry, where it serves as a foundational element for the synthesis of novel therapeutic agents. vulcanchem.com Its derivatives have been explored for their potential as inhibitors of various enzymes and as ligands for cellular receptors. For example, derivatives have been synthesized and investigated for their antileishmanial activity and as potential inhibitors of PIM kinases, which are targets in cancer therapy. nih.govnih.gov

In the field of organic synthesis, this compound is valued for its role in the construction of complex heterocyclic systems. researchgate.net The reactivity of its functional groups is exploited to build diverse molecular architectures, contributing to the broader toolkit of synthetic chemists. This includes its use in palladium-catalyzed cross-coupling reactions to create C-C and C-N bonds, which are fundamental transformations in modern organic chemistry.

The multidisciplinary relevance of this compound is evident in its application in areas such as materials science and agrochemistry. nih.govresearchgate.net The structural motifs derived from this compound can be incorporated into functional materials, and as noted, its analogs have relevance in the development of herbicides. nih.gov Furthermore, patent literature reveals its use in the synthesis of ligands for targeted protein degradation, a cutting-edge area of drug discovery involving bifunctional molecules. google.comgoogle.com This demonstrates the compound's role in the development of sophisticated chemical probes and potential therapeutics.

Data Tables

Table 1: Properties of this compound and a Related Compound

| Property | This compound | 5-Amino-4-chloropyridazin-3(2H)-one |

|---|---|---|

| CAS Number | 1677-79-8 chemshuttle.com | 6339-19-1 nih.gov |

| Molecular Formula | C₄H₃ClN₂O chemshuttle.com | C₄H₄ClN₃O nih.gov |

| Molecular Weight | 130.534 g/mol chemshuttle.com | 145.55 g/mol nih.gov |

| Synonyms | 4-Chloro-3(2H)-pyridazinone lookchem.com | Chloridazone-desphenyl nih.gov |

| Primary Use | Building block in organic synthesis chemshuttle.com | Metabolite of the herbicide chloridazone nih.gov |

Table 2: Examples of Biologically Active Pyridazinone Derivatives

| Compound Name | Therapeutic Area | Reference |

|---|---|---|

| Pimobendan | Cardiotonic Agent | ekb.eg |

| Levosimendan | Cardiotonic Agent | ekb.eg |

| Emorfozan | Analgesic, Anti-inflammatory | ekb.eg |

| Amipizone | Cardiotonic Agent | scholarsresearchlibrary.com |

Structure

3D Structure

特性

IUPAC Name |

5-chloro-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2O/c5-3-1-2-6-7-4(3)8/h1-2H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYWAYTBDMJFIQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NN=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90592020 | |

| Record name | 4-Chloropyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1677-79-8 | |

| Record name | 4-Chloropyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Chloropyridazin 3 Ol and Its Analogs

De Novo Synthetic Strategies for the Pyridazinone Core Formation

The formation of the pyridazinone ring is a critical step in the synthesis of 4-chloropyridazin-3-ol and its analogs. Various de novo strategies have been developed to construct this heterocyclic system.

Ring Closure Approaches and Reaction Mechanisms

Ring closure reactions are a fundamental approach to pyridazinone synthesis. These methods typically involve the cyclization of a linear precursor containing the necessary atoms to form the heterocyclic ring.

One common strategy involves the condensation of dicarbonyl compounds with hydrazine (B178648) derivatives. For instance, the reaction of a 1,4-dicarbonyl compound with hydrazine hydrate (B1144303) can lead to the formation of a dihydropyridazine, which can then be oxidized to the corresponding pyridazinone.

Ring-closing metathesis (RCM) has also been utilized for the synthesis of pyridazines. bris.ac.ukrsc.org This powerful carbon-carbon bond-forming reaction employs a ruthenium or molybdenum catalyst to cyclize a diene precursor, followed by an elimination step to furnish the aromatic pyridazine (B1198779) ring. bris.ac.ukrsc.org

Precursor-Based Cyclization Reactions and Scope

The choice of precursors significantly influences the scope and efficiency of pyridazinone synthesis. Strategies often begin with substituted maleic anhydrides or related dicarboxylic acid derivatives, which react with hydrazine to form the pyridazinedione scaffold. Subsequent chlorination provides the desired chloropyridazinone.

Another versatile approach involves the cyclization of 4-chloro-5-hydroxyalkylamino-6-nitro-3(2H)-pyridazinones. sciforum.net These precursors, under basic conditions, can undergo intramolecular ring closure to form various fused pyridazino ring systems, such as pyridazino[4,5-b] rsc.orgsciforum.netoxazines. sciforum.net The regiochemistry of these cyclizations is often dependent on the length of the hydroxyalkylamino side chain. sciforum.net For example, hydroxyethylamino derivatives tend to form pyridazino[3,4-b]oxazines, while hydroxypropylamino derivatives can yield both pyridazino[3,4-b]oxazepines and pyridazino[4,5-b]oxazepines. sciforum.net The presence of a nitro group can enhance the tendency for cyclization. sciforum.net

Reductive cyclization of precursors like 4-(2-nitrophenyl)-pyridazine-3-carboxylate esters using reagents such as iron in acetic acid can also lead to the formation of pyridazoquinolinones. mdpi.com

Regioselective Functionalization and Derivatization of the Pyridazinone Scaffold

Once the pyridazinone core is established, further functionalization is often necessary to access a diverse range of analogs with desired biological activities.

Direct Functionalization Reactions on the Pyridazine Ring System

Direct functionalization of the pyridazine ring allows for the introduction of various substituents. For instance, regioselective lithiation of a substituted pyridine (B92270), followed by treatment with an electrophile, can introduce functional groups at specific positions. nih.gov This has been demonstrated in the 3,4-difunctionalization of 3-chloropyridines via 3,4-pyridyne intermediates. nih.gov

Another example is the condensation of a methyl group on the pyridazinone ring with dimethylformamide dimethyl acetal (B89532) (DMFDMA), which leads to an enamine intermediate that can be further cyclized. mdpi.com

Nucleophilic Substitution Reactions Involving the Chloro Group

The chlorine atom at the 4-position of this compound is susceptible to nucleophilic aromatic substitution (SNAr), providing a versatile handle for introducing a wide array of functional groups. nih.govnih.gov The reactivity of the chloro group allows for displacement by various nucleophiles, including amines, alcohols, and thiols. nih.govnih.gov

This reactivity is crucial for the synthesis of many biologically active pyridazinone derivatives. For example, the reaction with different amines can lead to the formation of various N-substituted aminopyridazinones. The "element effect," where the leaving group order is typically F > Cl ≈ Br > I in SNAr reactions, is a key consideration in these transformations. nih.gov

Chemical Transformations of the Hydroxyl Moiety

The hydroxyl group at the 3-position of the pyridazinone ring offers another site for chemical modification. nih.gov This group can undergo various transformations, such as etherification or esterification, to produce a range of derivatives. nih.gov For instance, alkylation of the hydroxyl group can be achieved using alkyl halides in the presence of a base.

Quantitative analysis of hydroxyl groups in complex molecules can be performed using techniques like ³¹P NMR spectroscopy after derivatization with a phosphitylating agent. osti.gov This method allows for the precise calculation of different types of hydroxyl groups present in a sample. osti.gov

Green Chemistry Principles in this compound Synthesis

The modern chemical industry is increasingly adopting the principles of green chemistry to minimize environmental impact. rsc.org This involves designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com In the synthesis of pyridazine derivatives, these principles are manifested through the development of environmentally benign routes, the use of novel catalytic systems, and the adoption of sustainable reaction conditions. rsc.orgmdpi.com

The pursuit of environmentally friendly synthetic pathways for pyridazine-based compounds has led to the exploration of novel catalysts and reaction media. A significant advancement is the use of microwave-enhanced protocols in conjunction with environmentally benign ionic liquids for the synthesis of polyfunctional pyridazines from starting materials like 3,6-dichloropyridazine (B152260). researchgate.net Ionic liquids, such as 1-n-butyl-3-methylimidazolium salts, serve as green reaction media, while microwave irradiation drastically reduces reaction times and improves yields. researchgate.net For instance, the synthesis of 3-amino-6-chloropyridazine (B20888) from 3,6-dichloropyridazine can be achieved in just 30 minutes under microwave conditions, demonstrating a significant improvement over conventional heating methods. researchgate.net

Another green approach involves the use of recyclable heterogeneous catalysts. Sulphamic acid (H₂NSO₃H) has been effectively employed as an efficient and reusable catalyst for the synthesis of trazodone (B27368) hydrochloride, a triazolopyridine derivative, highlighting a methodology that could be adapted for other nitrogen-containing heterocycles. scholarsresearchlibrary.com This method offers advantages such as excellent yields, simple work-up procedures, and the absence of side products, all hallmarks of a green chemical process. scholarsresearchlibrary.com The catalyst can be recovered from the aqueous filtrate and reused, adding to the economic and environmental sustainability of the process. scholarsresearchlibrary.com

The table below summarizes the advantages of using microwave-assisted synthesis for a key reaction step in producing pyridazine derivatives, based on data for a Suzuki coupling reaction. researchgate.net

| Feature | Conventional Heating | Microwave Irradiation |

| Reaction Time | 12 hours | 10 minutes |

| Catalyst System | Pd(PPh₃)₄ | Pd(PPh₃)₄ |

| Solvent | Toluene/Ethanol/Water | Toluene/Ethanol/Water |

| Yield | Variable, often lower | 94% (isolated) |

| Energy Consumption | High | Low |

This interactive table summarizes comparative data for the Suzuki coupling of 3-amino-6-chloropyridazine with 4-methoxyphenylboronic acid. researchgate.net

Sustainable methodologies in chemical synthesis aim to reduce energy consumption, utilize renewable resources, and operate under milder conditions. rsc.org The application of microwave irradiation is a prime example of an energy-efficient heating method that aligns with green chemistry principles. researchgate.net In the synthesis of 2,3,6-trisubstituted pyridazines, microwave heating at 120°C for as little as 10 minutes has been shown to result in 100% conversion for certain Suzuki coupling reactions, a significant improvement in efficiency. researchgate.net

Solvent-free, or "neat," reaction conditions represent another important sustainable methodology. mdpi.com Grinding techniques, sometimes in the presence of a solid catalyst like basic alumina, can facilitate reactions without any solvent, thereby eliminating a major source of chemical waste. mdpi.com While not yet specifically documented for this compound in the reviewed literature, this approach has proven highly effective for other nitrogen-sulfur heterocycles, achieving excellent yields (90-99%) in minutes at room temperature. mdpi.com

The concept of "click chemistry," characterized by high-yielding, simple, and robust reactions, is also central to sustainable synthesis. mdpi.com The copper(I)-catalyzed azide-alkyne cycloaddition, a cornerstone of click chemistry, provides an efficient route to 1,2,3-triazole derivatives and has been successfully applied in the synthesis of complex quinolone-triazole hybrids. mdpi.com This methodology offers a template for creating diverse derivatives of pyridazinones under green conditions.

The following table outlines various green approaches applicable to heterocyclic synthesis.

| Green Methodology | Principle | Example Application | Reference |

| Microwave Irradiation | Energy-efficient, rapid heating | Synthesis of polyfunctional pyridazines | researchgate.net |

| Ionic Liquids | Environmentally benign, recyclable solvents | Synthesis of pyridazine derivatives | researchgate.net |

| Heterogeneous Catalysis | Easy separation and recyclability of catalyst | Synthesis using Sulphamic Acid | scholarsresearchlibrary.com |

| Solvent-Free Grinding | Elimination of solvent waste | Synthesis of 1,2,4-thiadiazoles | mdpi.com |

| Click Chemistry | High efficiency, simple conditions, minimal byproducts | Synthesis of 1,2,3-triazole-substituted quinolinones | mdpi.com |

This interactive table presents sustainable methodologies relevant to the synthesis of this compound and its analogs.

Stereochemical Control and Asymmetric Synthesis Approaches for Derivatives

While this compound itself is an achiral molecule, it serves as a crucial scaffold for constructing more complex, biologically active derivatives that may contain one or more chiral centers. The spatial arrangement of atoms (stereochemistry) in these derivatives is critical, as different stereoisomers can exhibit profoundly different pharmacological activities. Therefore, controlling the stereochemical outcome of a synthesis is of paramount importance. grafiati.com

Asymmetric synthesis refers to the set of methods used to selectively produce one stereoisomer of a chiral product. A practical asymmetric synthesis of a novel aminopiperidine-fused imidazopyridine, a complex heterocyclic system, showcases the strategies involved. nih.gov Key steps in this synthesis include a highly enantioselective Michael addition to establish the initial chiral center and a base-catalyzed, dynamic crystallization-driven epimerization to obtain the desired trans isomer with high purity. nih.gov Such techniques demonstrate the level of control that can be achieved.

Strategies for stereochemical control in the synthesis of complex molecules often involve:

Chiral Pool Synthesis: Using readily available chiral starting materials.

Chiral Auxiliaries: Temporarily attaching a chiral group to guide the stereochemical course of a reaction.

Asymmetric Catalysis: Employing a chiral catalyst to favor the formation of one enantiomer over the other.

In the context of pyridazine derivatives, research has described the synthesis of various functionalized structures, including those with potential as nicotinic agents. nih.govnih.gov For example, the synthesis of Gabazine (SR-95531), a potent GABA antagonist, was achieved in four steps from a 3-amino-6-chloropyridazine precursor. researchgate.net Although the primary focus of this reported synthesis was its efficiency under microwave conditions, the creation of such complex functional molecules from a pyridazine core underscores the importance of having synthetic routes that can be adapted to include stereochemical control when necessary. researchgate.net

While the reviewed literature does not provide a specific example of an asymmetric synthesis starting directly from this compound, the principles demonstrated in the synthesis of other complex heterocycles are directly applicable. nih.gov The development of such methods for pyridazine derivatives would likely involve the reaction of the pyridazine core with chiral reagents or the use of chiral catalysts in substitution or coupling reactions to build stereochemically defined side chains.

Chemical Reactivity and Mechanistic Investigations of 4 Chloropyridazin 3 Ol

Elucidation of Complex Reaction Mechanisms

The reaction mechanisms involving 4-Chloropyridazin-3-ol are often multifaceted, encompassing a series of elementary steps. wikipedia.org A theoretical approach, such as the one described for the benzoin (B196080) condensation, is often employed to understand the detailed progression of these reactions. wikipedia.org This involves identifying intermediates, transition states, and the sequence of bond-forming and bond-breaking events. wikipedia.org For instance, in nucleophilic substitution reactions, which are common for this compound, the mechanism can proceed through different pathways, such as S_N(AE), S_N(ANRORC), or an elimination-addition mechanism involving a didehydropyridazine intermediate. wur.nl The specific pathway is influenced by the reaction conditions and the nature of the nucleophile. wur.nl

Electrophilic and Nucleophilic Reactivity of the Pyridazinone Ring System

The pyridazinone ring in this compound possesses a unique electronic character that dictates its reactivity towards both electrophiles and nucleophiles. The presence of two adjacent nitrogen atoms makes the pyridazine (B1198779) nucleus electron-deficient, which generally deactivates it towards electrophilic attack. uoanbar.edu.iq However, the electron-donating hydroxyl group can modulate this reactivity.

Conversely, the electron-deficient nature of the pyridazine ring makes it highly susceptible to nucleophilic attack. thieme-connect.de Nucleophilic substitution is a prominent reaction for pyridazine derivatives. thieme-connect.de Unlike pyridine (B92270), where nucleophilic attack preferentially occurs at the positions adjacent to the nitrogen, in pyridazine, the C4 and C5 positions are also activated for nucleophilic attack. thieme-connect.de The chlorine atom at the C4 position of this compound serves as a good leaving group, facilitating nucleophilic substitution reactions at this site. ontosight.ai

Functional Group Transformations of Peripheral Moieties

The peripheral hydroxyl and chloro functionalities on the pyridazinone core of this compound are key to its synthetic utility, allowing for a wide array of chemical modifications.

Reactions of the Hydroxyl Group (e.g., Oxidation, Etherification, Esterification)

The hydroxyl group at the C3 position can undergo several typical reactions of alcohols.

Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde derivative using common oxidizing agents like potassium permanganate (B83412) or chromium trioxide. evitachem.com

Etherification: Etherification of the hydroxyl group is a common transformation. For instance, reaction with alkyl halides in the presence of a base can yield the corresponding ether. A patent describes the etherification of 4-chloropyridazin-3(2H)-one, resulting in a low percentage of the ether product. epo.org

Esterification: The hydroxyl group can also be esterified. For example, reaction with aroyl chlorides in the presence of a base like triethylamine (B128534) can lead to the formation of the corresponding ester. thieme-connect.de

Reactions at the Chlorine Atom (e.g., Palladium-Catalyzed Coupling Reactions, Reduction)

The chlorine atom at the C4 position is a versatile handle for introducing various substituents.

Palladium-Catalyzed Coupling Reactions: The chlorine atom can be readily displaced through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds. acs.orgscispace.com These reactions are highly efficient for introducing aryl or other organic fragments onto the pyridazinone ring. scispace.com For example, 3-substituted, 6-substituted, and unsymmetrical 3,6-disubstituted 4-alkylaminopyridazines have been synthesized using a sequence of amination and palladium-catalyzed reactions. researchgate.net

Reduction: The chlorine atom can be removed via reduction. evitachem.com This can be achieved using various reducing agents, leading to the formation of pyridazin-3-ol.

Nucleophilic Substitution: The chlorine atom is susceptible to nucleophilic substitution by a variety of nucleophiles, including amines, thiols, and alkoxides. ontosight.aievitachem.com For example, reaction with amines can introduce amino functionalities at the C4 position.

Tautomeric Equilibrium Studies and Their Impact on Reactivity

Pyridazin-3-ol derivatives, including this compound, can exist in tautomeric forms: the pyridazin-3-ol form and the pyridazin-3(2H)-one form. Spectroscopic and theoretical studies have shown that pyridazinone compounds predominantly exist in the more stable oxo (pyridazin-3(2H)-one) form.

The tautomeric equilibrium is influenced by factors such as the solvent and the electronic nature of substituents. rsc.orgbeilstein-journals.org For instance, the presence of the chlorine substituent at the C5 position (in a related compound) was found to stabilize the oxo tautomer through electronic effects. The mechanism of tautomeric conversion involves the migration of a hydrogen atom from nitrogen to oxygen, a process that can be mediated by the solvent. The position of this equilibrium can significantly impact the reactivity of the molecule, as the different tautomers present distinct reactive sites.

Corrosion Inhibition Mechanisms of Pyridazine Derivatives

Pyridazine derivatives have been investigated as effective corrosion inhibitors for various metals, particularly in acidic environments. tandfonline.comnih.gov Their inhibitory action is attributed to their ability to adsorb onto the metal surface, forming a protective film that impedes the corrosion process. uv.mx

The mechanism of inhibition involves the interaction of the pyridazine molecule with the metal surface. This interaction can be physical (physisorption) or chemical (chemisorption). researchgate.net The presence of heteroatoms (nitrogen and oxygen) and π-electrons in the pyridazine ring allows for strong adsorption onto the metal surface. tandfonline.comuv.mx These molecules can donate electrons to the vacant d-orbitals of the metal and can also accept electrons from the metal, leading to the formation of stable coordinate bonds. nih.gov

Studies on pyridazine derivatives have shown that they act as mixed-type inhibitors, meaning they inhibit both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. tandfonline.com The efficiency of these inhibitors increases with their concentration. tandfonline.com Theoretical studies using methods like Density Functional Theory (DFT) and Monte Carlo simulations have been employed to understand the adsorption behavior and the interaction between the inhibitor molecules and the metal surface. tandfonline.com These studies have shown that pyridazine derivatives have a high potential to form a protective layer on the metal, with the adsorption energy being a key parameter in determining their effectiveness. tandfonline.com

Table of Reaction Conditions for this compound and its Derivatives

| Reaction Type | Reagents and Conditions | Product Type |

| Oxidation of Hydroxyl Group | Potassium permanganate or chromium trioxide evitachem.com | Ketone or aldehyde derivatives evitachem.com |

| Etherification of Hydroxyl Group | Alkyl halides, base epo.org | Ether derivatives epo.org |

| Esterification of Hydroxyl Group | Aroyl chlorides, triethylamine, toluene, reflux thieme-connect.de | Ester derivatives thieme-connect.de |

| Palladium-Catalyzed Coupling | Aryl boronic acids, Pd catalyst (e.g., Pd(dppf)Cl2), base (e.g., Na2CO3), solvent (e.g., 1,4-dioxane), heat epo.org | Aryl-substituted pyridazinones |

| Nucleophilic Substitution of Chlorine | Amines, base (e.g., K2CO3 or Et3N), solvent (e.g., DMF or EtOH), heat (60-100°C) | Amino-substituted pyridazinones |

Adsorption Behavior on Metal Surfaces

The primary mechanism by which pyridazine derivatives, including this compound, protect metals from corrosion is through adsorption onto the metal surface, forming a protective barrier. abechem.com This process involves the interaction of the inhibitor molecule with the metal, which can occur through two main types of adsorption: physisorption and chemisorption. researchgate.net

Physisorption is a result of electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the pyridazine ring can become protonated, leading to a positively charged species that can be electrostatically attracted to a negatively charged metal surface.

Chemisorption, a stronger form of adsorption, involves the sharing of electrons or charge transfer from the inhibitor molecule to the vacant d-orbitals of the metal, forming a coordinate-type bond. nih.gov The pyridazine ring in this compound contains nitrogen atoms with lone pairs of electrons that can be readily shared with the metal. Furthermore, the presence of π-electrons in the aromatic ring can also contribute to the adsorption process through π-metal interactions. researchgate.net

Spectroscopic and electrochemical studies on related pyridazine compounds have indicated that the adsorption process often follows the Langmuir and Temkin isotherm models, suggesting the formation of a monolayer of the inhibitor on the metal surface. researchgate.net The adsorption of these molecules is a spontaneous process that leads to a more ordered arrangement at the metal-solution interface.

The heteroatoms within the this compound molecule, namely nitrogen and oxygen, as well as the chlorine atom, are considered the primary active centers for adsorption onto a metal surface. abechem.com These atoms facilitate the formation of a stable, adsorbed film that isolates the metal from the corrosive environment.

Influence of Molecular Structure on Inhibition Efficiency

The molecular structure of an organic compound is a critical determinant of its effectiveness as a corrosion inhibitor. mdpi.com For this compound, several structural features contribute to its potential inhibition efficiency.

The pyridazine ring itself is a key component, providing multiple adsorption sites through its nitrogen heteroatoms and π-electron system. researchgate.net The presence of substituents on this ring can significantly modify the electronic properties and, consequently, the reactivity and adsorption characteristics of the molecule. researchgate.net

The chlorine atom at the 4-position is an electron-withdrawing group. Such groups can influence the electron density distribution across the molecule, affecting its interaction with the metal surface. mdpi.com The hydroxyl group at the 3-position, which can exist in tautomeric equilibrium with a keto form (4-chloro-2H-pyridazin-3-one), provides an additional heteroatom (oxygen) that can participate in the adsorption process. The presence of oxygen and nitrogen atoms with lone pair electrons, along with the π-systems of the pyridazine ring, allows for stable adsorption on metal surfaces, leading to effective corrosion inhibition. electrochemsci.org

Quantum chemical calculations performed on various pyridazine derivatives have shown a strong correlation between their molecular properties and inhibition efficiencies. nih.govpsu.edu Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE), and the dipole moment are used to predict the inhibitive action of these molecules. psu.edu A higher EHOMO value is generally associated with a greater ability to donate electrons to the metal surface, leading to stronger adsorption and higher inhibition efficiency. Conversely, a lower ELUMO value indicates a greater ability to accept electrons from the metal.

The inhibition efficiency of various pyridazine derivatives has been experimentally determined, highlighting the impact of different substituents on their performance. Below is a table summarizing the inhibition efficiencies of several related compounds.

| Compound Name | Inhibition Efficiency (%) | Reference |

|---|---|---|

| 2-(6-chloropyridazin-3-yl)-2-phenylacetonitrile | 95.84 | researchgate.net |

| 3-(6-chloro-3-pyridazinyl)-1H-indole | 95.67 | researchgate.net |

| 3-(6-chloropyridazin-3-yl)benzoic acid | 85.20 | researchgate.net |

| 1-(6-Chloropyridazin-3-yl)piperidin-4-ol | 82.42 | nih.gov |

| 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine | 83.04 | nih.gov |

| 4-(6-chloropyridazin-3-yl)benzoic acid | 72.64 | researchgate.net |

| 3-chloro-6-(1H-pyrazol-1-yl)pyridazine | 69.05 | researchgate.net |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Chloropyridazin 3 Ol Derivatives

Systematic Structural Modifications and Their Biological Implications

Systematic exploration of the 4-Chloropyridazin-3-ol scaffold has been crucial in optimizing its therapeutic potential. Research has shown that even minor modifications to the ring system or its substituents can lead to significant changes in biological activity.

In the development of inhibitors for the Trypanosoma cruzi proteasome, a systematic exploration starting from a pyridazinone hit compound (Compound 5) demonstrated key SAR insights. nih.gov Initial modifications focused on the central pyridazinone and phenyl groups. For instance, adding a fluorine atom to the 4-position of the central phenyl ring (Compound 9) resulted in a greater than 0.5 log unit enhancement in potency, a result predicted by molecular modeling calculations. nih.gov Conversely, capping the amide nitrogen with a methyl group led to a complete loss of activity, highlighting the importance of the N-H group for interaction with the target, likely as a hydrogen bond donor. nih.gov

Further studies on pyridazinone derivatives as plant activators also revealed critical SAR data. rsc.org The optimization of a lead compound involved several strategies, including:

Modifying the carboxylic group: Esterification of the carboxylic group at the 6-position generally led to improved broad-spectrum activity. rsc.org

Replacing the benzene (B151609) ring: A bioisosteric replacement strategy, substituting the benzene ring with a five- or six-membered heterocyclic ring, was also explored. Replacing the benzene ring with a pyridin-4-yl group helped maintain activity, especially with the introduction of an electron-withdrawing group on the pyridine (B92270) ring. rsc.org

These findings underscore the importance of systematic modifications in fine-tuning the biological profile of pyridazinone derivatives.

| Compound ID | Modification from Parent Scaffold | Biological Target/Activity | Key Finding | Reference |

|---|---|---|---|---|

| Compound 9 | Addition of Fluorine at 4-position of phenyl ring | T. cruzi proteasome inhibition | >0.5 log unit boost in potency compared to the hit compound. | nih.gov |

| Compound 6 | Methylation of amide nitrogen | T. cruzi proteasome inhibition | Complete loss of activity, indicating N-H is a key pharmacophoric feature. | nih.gov |

| Compound 8 | Removal of a nitrogen from pyridazinone (pyridone analog) | T. cruzi antiparasitic activity | Loss of measurable activity, showing the importance of the pyridazinone core. | nih.gov |

| Compound 32 | Esterification of carboxylic acid at 6-position | Plant activator against pathogens | Excellent broad-spectrum activity against four different pathogens. | rsc.org |

| Compounds 41-45 | Replacement of benzene ring with a substituted pyridine ring | Plant activator | Activity was maintained, especially with electron-withdrawing groups on the pyridine ring. | rsc.org |

Pharmacophore and Chemotype Exploration

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups required for biological activity. For pyridazinone derivatives, key pharmacophoric features have been identified that govern their interaction with various biological targets. Research on plant activators highlighted that a hydrogen bond donor (-OH group) at the 3-position and hydrogen bond acceptor groups (like a carboxylic acid) at the 6-position of the 3(2H)-pyridazinone ring may be vital for broad-spectrum disease resistance. rsc.org

The pyridazinone scaffold itself is considered a valuable chemotype —a core molecular structure associated with a particular biological property. This has been demonstrated in the development of novel inhibitors targeting the prenyl-binding protein PDEδ, which is crucial for the signaling of the K-Ras oncoprotein. ucla.eduresearchgate.net Structure-guided development led to the identification of chemotypes based on pyrrolopyridazinones and pyrazolopyridazinones that bind to the farnesyl binding pocket of PDEδ with low nanomolar affinity. ucla.edu This exploration showcases how the pyridazinone core can be fused with other rings to create novel chemotypes with specific and potent activities.

Influence of Substituents on Electronic Properties and Reactivity Profiles

The electronic properties and reactivity of the this compound ring system are highly sensitive to the nature of its substituents. ontosight.ai These substituents can exert their influence through inductive and resonance effects, altering the electron density distribution across the molecule. ucsb.edulibretexts.org

Electron-Withdrawing Groups (EWGs): Substituents like chlorine, nitro (-NO2), or cyano (-CN) are EWGs. The chlorine atom at the 4-position of the parent compound, for example, reduces the electron density of the pyridazine (B1198779) ring through its negative inductive effect (-I). This generally increases the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. Studies on thienylpyridazines have shown that the presence of strong EWGs leads to a bathochromic shift (a shift to longer wavelengths) in the molecule's absorption spectrum, indicating a change in the electronic transition energies. mdpi.com

Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH3) or amino (-NH2) are EDGs. They increase the electron density of the ring through their positive resonance effect (+R). This can enhance the nucleophilicity of the ring and affect its reactivity in electrophilic substitution reactions.

Quantum chemical studies using Density Functional Theory (DFT) provide a deeper understanding of these effects. mdpi.comresearchgate.net Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies help quantify a molecule's reactivity. A lower HOMO-LUMO energy gap generally implies higher reactivity. arabjchem.org For instance, DFT studies on pyridazine derivatives as corrosion inhibitors revealed that the molecule's ability to adsorb onto a metal surface is related to its electronic structure, with heteroatoms like sulfur or oxygen acting as favorable adsorption centers due to their charge densities. researchgate.net

| Substituent Type | Example Group | Electronic Effect | Impact on Pyridazinone Ring | Predicted Change in Reactivity | Reference |

|---|---|---|---|---|---|

| Electron-Withdrawing (Inductive) | -Cl | -I | Decreases electron density | Increases susceptibility to nucleophiles | |

| Electron-Withdrawing (Resonance) | -NO2, -CN | -R | Decreases electron density, alters absorption spectra | Modulates electronic transitions | mdpi.com |

| Electron-Donating (Resonance) | -OCH3, -NH2 | +R | Increases electron density | Increases reactivity towards electrophiles | |

| Heteroatoms within Substituents | -SH, -OH | Variable | Can act as charge centers for adsorption | Influences intermolecular interactions | researchgate.net |

Bioisosteric Replacements and Scaffold Hop Strategies

Bioisosterism and scaffold hopping are powerful strategies in medicinal chemistry used to discover novel compounds with improved properties. ufrj.br

Bioisosteric replacement involves substituting one atom or group with another that has similar physical or chemical properties, leading to similar biological activity. researchgate.net In the context of pyridazinone derivatives, this has been a fruitful approach.

Classical Bioisosteres: The replacement of a hydrogen atom with fluorine is a common example. In one study, a strategy for designing novel anticancer and antimicrobial agents involved the bioisosteric replacement of the pyridine ring in the drug sorafenib (B1663141) with a pyridazinone ring. nih.gov

Non-Classical Bioisosteres: The urea/thiourea moieties in these newly designed compounds were also subjected to bioisosteric replacement with a sulfonamide group to explore the impact on activity. nih.gov Another example is the replacement of an oxygen atom with a methylene (B1212753) group (-CH2-). ufrj.br

Scaffold hopping is a more drastic approach where the central core (scaffold) of a known active molecule is replaced with a structurally different core, while aiming to maintain the key pharmacophoric features. nih.gov This strategy is used to find new intellectual property space and to overcome issues with the original scaffold.

A clear example involved the development of new Fatty Acid-Binding Protein 4 (FABP4) inhibitors. semanticscholar.org Through a scaffold hopping strategy, the known pyrimidine (B1678525) scaffold of a co-crystallized ligand was replaced with a pyridazinone framework. This led to the design and synthesis of a novel series of 4-amino and 4-ureido pyridazinone-based inhibitors. semanticscholar.org

Similarly, in a search for cannabinoid receptor ligands, a scaffold hopping strategy from known pyrazole (B372694) antagonists led to the synthesis of a new class of pyrazoline derivatives. nih.gov This demonstrates the general applicability of replacing one nitrogen-containing heterocycle with another to generate novel chemical entities with potentially different biological profiles. nih.gov

These strategies highlight the modularity of drug design, where the this compound core and its derivatives can serve as both the starting point and the outcome of sophisticated molecular design approaches.

Advanced Applications in Pharmaceutical and Medicinal Chemistry Research

Anticancer Research

Derivatives of the pyridazine (B1198779) nucleus have demonstrated significant potential in the field of oncology, with research highlighting their ability to inhibit key cellular processes involved in tumor growth and proliferation.

Targeted Inhibition of Protein Kinases (e.g., CDK2, p38 MAPK)

Protein kinases are crucial regulators of cell cycle progression and signal transduction, and their dysregulation is a common feature of cancer. Pyridazine derivatives have been investigated as inhibitors of several key kinases.

Trisubstituted pyridazines have been synthesized and evaluated as potent in vitro inhibitors of p38 mitogen-activated protein kinase (p38 MAPK), a key enzyme in the cellular response to stress. Certain isomers, particularly those with an aryl group alpha and a heteroaryl group beta to the nitrogen at the 2-position, along with dialkylamino substitution at the 6-position, have shown impressive inhibitory activity with IC50 values in the nanomolar range (1-20 nM) nih.gov. Inhibition of the p38 MAPK pathway has been shown to enhance the cytotoxic effects of chemotherapeutic agents and can lead to cell cycle arrest and apoptosis nih.gov.

Furthermore, pyrazolo[3,4-c]pyridazine derivatives have been identified as potential inhibitors of cyclin-dependent kinase 2 (CDK2). Nanoparticle formulations of 4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine have demonstrated improved inhibitory effects against CDK2/cyclin A2 when compared to the original compound researchgate.net. The cyclin E/CDK2 complex is vital for the G1/S transition of the cell cycle, and its overexpression is linked to poor outcomes in several cancers researchgate.net.

Antiproliferative Activities against Human Tumor Cell Lines

A number of studies have demonstrated the broad-spectrum antiproliferative activity of pyridazine-based compounds against various human cancer cell lines.

For instance, a series of 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one derivatives have shown high anticancer activity against human breast cancer (MCF-7), human prostate cancer (PC-3), and human ovarian cancer (A2780) cell lines nih.gov. Similarly, new 1-aryl-4-amino-1H-pyrazolo[3,4-d]pyrimidine derivatives are potent inhibitors of cell growth in the human epidermoid carcinoma A431 cell line nih.gov.

The antiproliferative efficacy of various pyridazinone-based diarylurea derivatives has also been investigated. Certain compounds within this class have demonstrated significant growth inhibition against a panel of cancer cell lines, including melanoma, non-small cell lung cancer (NSCLC), prostate cancer, and colon cancer, with growth inhibition percentages ranging from 62.21% to 100.14% sarpublication.com.

Below is a table summarizing the antiproliferative activities of selected pyridazine and related heterocyclic derivatives.

| Compound Class | Cell Line | Activity | Reference |

| 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one derivatives | A2780 (Ovarian) | High anticancer activity | nih.gov |

| MCF-7 (Breast) | High anticancer activity | nih.gov | |

| PC-3 (Prostate) | High anticancer activity | nih.gov | |

| Pyridazinone-based diarylurea derivatives | Melanoma | GI% from 62.21% to 100.14% | sarpublication.com |

| NSCLC | GI% from 62.21% to 100.14% | sarpublication.com | |

| Prostate Cancer | GI% from 62.21% to 100.14% | sarpublication.com | |

| Colon Cancer | GI% from 62.21% to 100.14% | sarpublication.com | |

| 1-Aryl-4-amino-1H-pyrazolo[3,4-d]pyrimidine derivatives | A431 (Epidermoid Carcinoma) | Potent growth inhibitors | nih.gov |

| 4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine nanoparticles | HepG-2 (Liver) | Promising cytotoxic activity | researchgate.net |

| HCT-116 (Colon) | Promising cytotoxic activity | researchgate.net | |

| MCF-7 (Breast) | Promising cytotoxic activity | researchgate.net |

Mechanistic Insights into Antineoplastic Action

The anticancer effects of pyridazine derivatives are mediated through various mechanisms, including the induction of apoptosis and interference with critical cell signaling pathways.

Novel 4-chloropyridazinoxyphenyl hybrids have been designed to act as anticancer agents by inducing apoptosis and inhibiting poly(ADP-ribose) polymerase-1 (PARP-1) nih.gov. Apoptosis induction is a key mechanism, with some pyridazinone-based derivatives causing an upregulation of pro-apoptotic genes like p53 and Bax, and a downregulation of the anti-apoptotic gene Bcl-2 sarpublication.comsemanticscholar.org.

The inhibition of tumor cell proliferation by 1-aryl-4-amino-1H-pyrazolo[3,4-d]pyrimidine derivatives is not due to the blockage of the EGF receptor but rather through interference with the Src tyrosine kinase and the downstream mitogen-activated protein kinase (MAPK) signaling pathways nih.gov. Furthermore, certain pyridazinone derivatives have been found to induce cell cycle arrest in the G0-G1 phase sarpublication.com.

Antimicrobial and Antiviral Activities

In addition to their anticancer properties, derivatives of 4-Chloropyridazin-3-ol are being explored for their efficacy against a range of microbial pathogens.

Antibacterial Efficacy against Various Strains

The pyridazine core is a versatile scaffold for the development of new antibacterial agents. Pyridazinone-based diarylurea derivatives have shown promising activity, with one compound exhibiting potent antibacterial effects against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 16 μg/mL sarpublication.com. In contrast, these compounds generally showed weaker activity against Escherichia coli semanticscholar.org.

A review of pyrazolo-pyridazine derivatives indicated that certain compounds were significant in their action against both Gram-positive and Gram-negative bacteria medwinpublishers.com. Another study on dihydropyrimidine (B8664642) derivatives, a related class of heterocycles, reported significant inhibitory activity against E. coli, Pseudomonas aeruginosa, and S. aureus with MIC values of 32 and 64 μg/ml nih.govnih.gov.

The table below summarizes the antibacterial activity of selected pyridazine and related heterocyclic derivatives.

| Compound Class | Bacterial Strain | MIC (μg/mL) | Reference |

| Pyridazinone-based diarylurea derivative | Staphylococcus aureus | 16 | sarpublication.com |

| Pyridazinone-based diarylurea derivatives | Staphylococcus aureus | 128 | semanticscholar.org |

| Pyridazinone-based diarylurea derivative | Escherichia coli | 128 | semanticscholar.org |

| Dihydropyrimidine derivatives | Escherichia coli | 32, 64 | nih.govnih.gov |

| Pseudomonas aeruginosa | 32, 64 | nih.govnih.gov | |

| Staphylococcus aureus | 32, 64 | nih.gov |

Antifungal Properties and Mechanisms

Pyridazine derivatives have also demonstrated notable antifungal activity. 5-Chloro-6-phenyl-pyridazin-3(2H)-one derivatives have displayed good antifungal activities against plant pathogenic fungi such as Gibberella zeae, Fusarium oxysporum, and Cercospora mandshurica at a concentration of 50 μg/mL nih.gov.

Furthermore, a pyridazinone-based diarylurea derivative showed significant antifungal activity against Candida albicans with an MIC of 16 μg/mL sarpublication.com. Dihydropyrimidine derivatives also exhibited remarkable antifungal activity against both Aspergillus niger and Candida albicans with an MIC of 32 μg/ml nih.gov.

The mechanism of antifungal action for some heterocyclic compounds, including indole (B1671886) derivatives containing a 1,3,4-thiadiazole (B1197879) moiety, involves altering the integrity of the fungal cell wall and cell membrane nih.gov. This disruption leads to increased cellular leakage and ultimately cell death. In the case of some pyridazine derivatives, saturated compounds in the pyrrolopyridazine series have shown greater activity against Candida albicans nih.gov.

The table below presents the antifungal activity of selected pyridazine and related heterocyclic derivatives.

| Compound Class | Fungal Strain | Activity/MIC (μg/mL) | Reference |

| 5-Chloro-6-phenyl-pyridazin-3(2H)-one derivatives | Gibberella zeae | Good activity at 50 μg/mL | nih.gov |

| Fusarium oxysporum | Good activity at 50 μg/mL | nih.gov | |

| Cercospora mandshurica | Good activity at 50 μg/mL | nih.gov | |

| Pyridazinone-based diarylurea derivative | Candida albicans | 16 | sarpublication.com |

| Dihydropyrimidine derivatives | Aspergillus niger | 32 | nih.gov |

| Candida albicans | 32 | nih.gov |

Anti-inflammatory and Analgesic Properties

The pyridazinone framework is well-recognized for its broad anti-inflammatory and analgesic activities. nih.gov Derivatives of this scaffold have been shown to interact with multiple targets within inflammatory cascades, presenting a rich field for the development of new treatments for inflammatory conditions and pain. ontosight.ainih.gov

Pyridazinone derivatives exert their anti-inflammatory effects by modulating several key biochemical pathways. A significant body of research has highlighted their role as inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for inflammation and pain. nih.govresearchgate.net Certain pyridazinone derivatives have shown superior anti-inflammatory activity compared to established drugs like celecoxib (B62257) and indomethacin. researchgate.net

Beyond COX inhibition, these compounds have been reported to target other critical inflammatory mediators. Studies have shown they can inhibit:

Lipopolysaccharide (LPS)-induced neuroinflammation . nih.gov

Phosphodiesterase type 4 (PDE4) , an enzyme involved in the inflammatory response in various cells. nih.gov

Nuclear Factor-kappa B (NF-κB) transcriptional activity , a central pathway in the inflammatory response. researchgate.net

Tumor Necrosis Factor-alpha (TNF-α) production. researchgate.net

This multi-targeted approach underscores the potential of the pyridazinone scaffold in developing novel anti-inflammatory therapeutics. nih.govresearchgate.net

In addition to their anti-inflammatory effects, pyridazinone derivatives are being investigated for their direct pain-relieving (anti-nociceptive) properties. An abstract presented research on a pyridazinone derivative being specifically examined for its anti-nociceptive effects in murine models, highlighting the scientific interest in this area for managing chronic pain. studylib.net The analgesic activity is a recognized feature of the 3(2H)-pyridazinone framework, suggesting that these compounds may act on central or peripheral pathways to reduce pain perception, independent of their anti-inflammatory action. nih.gov

Cardiovascular System Agents

Derivatives of 3(2H)-pyridazinone are widely acknowledged for their significant therapeutic effects on the cardiovascular system. nih.gov Research has focused on two primary areas: their ability to lower blood pressure through vasodilation and their direct stimulatory effect on the heart muscle (cardiotonic activity).

The pyridazinone structure is a key feature in several compounds with potent vasodilatory and antihypertensive properties. nih.govnih.gov Studies on various 6-phenyl-3-pyridazinone derivatives have demonstrated significant vasorelaxant activity, with some compounds showing greater potency than the standard drug hydralazine. nih.gov Similarly, novel 6-aryl-5-piperidino-3-hydrazinopyridazines, which are structurally related to hydralazine, were found to relax contractions in rat aortic rings in a concentration-dependent manner. nih.gov This suggests that the pyridazinone core can serve as a valuable hit structure for the optimization of new and effective vasorelaxant drugs for treating hypertension. nih.gov

Table: Vasorelaxant Activity of Selected Pyridazinone Derivatives

| Compound | EC₅₀ (μM) | Comparison |

|---|---|---|

| Acid Derivative 5 | 0.339 | More potent than Hydralazine |

| Ester Analog 4 | 1.225 | More potent than Hydralazine |

| Hydrazide Derivative 10c | 1.204 | More potent than Hydralazine |

| Hydralazine (Standard) | 18.210 | Standard |

Data sourced from a study on 6-phenyl-3-pyridazinone derivatives. nih.gov

In the treatment of congestive heart failure, pyridazinone derivatives have been developed as potent positive inotropic (cardiotonic) agents, which increase the force of myocardial contraction. thieme-connect.comnih.govacs.org Numerous studies have focused on 4,5-dihydro-6-phenyl-3(2H)-pyridazinone derivatives, assessing their ability to enhance cardiac muscle contractility. thieme-connect.comnih.gov

In one study, several newly synthesized derivatives showed a clear cardiotonic effect when compared to levosimendan, a known 3(2H)-pyridazinone derivative used clinically. nih.gov These compounds often function as phosphodiesterase inhibitors, which increase intracellular levels of cyclic AMP (cAMP), leading to enhanced calcium influx and stronger heart muscle contraction. nih.gov The extensive research into these compounds for treating heart failure underscores the therapeutic importance of the pyridazinone scaffold in cardiovascular medicine. acs.org

Antiplatelet and Antithrombotic Activities

Derivatives of this compound have demonstrated notable potential as antiplatelet and antithrombotic agents. Research into pyridazinone derivatives has revealed their capacity to interfere with platelet aggregation, a critical process in the formation of blood clots. For instance, a study on 5-alkylidene-6-phenyl-pyridazin-3(2H)-ones, which can be synthesized from pyridazinone precursors, showed that the introduction of oxygenated functions like carboxyl or acetyl groups on the vinyl substituent resulted in the highest antiplatelet activity. scholarsresearchlibrary.com

The mechanism of action for many antiplatelet drugs involves the antagonism of platelet receptors, such as the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor. nih.gov Thienopyridines like ticlopidine (B1205844) and clopidogrel (B1663587) are well-known examples of P2Y12 receptor antagonists that effectively prevent atherothrombotic events. nih.gov The development of novel pyridazinone-based compounds could offer alternative therapeutic options with potentially improved efficacy or safety profiles.

Table 1: Antiplatelet Activity of Pyridazinone Derivatives

| Compound Class | Key Structural Feature | Observed Activity |

|---|---|---|

| 5-Alkylidene-6-phenyl-pyridazin-3(2H)-ones | Oxygenated functions (COOR, COCH3) on the vinyl group | Highest antiplatelet activity scholarsresearchlibrary.com |

Central Nervous System (CNS) Modulators

The versatile scaffold of this compound has been extensively utilized in the design and synthesis of novel CNS modulators with a range of activities, including anticonvulsant, antidepressant, anxiolytic, and neuroprotective effects.

Pyridazinone derivatives have been investigated for their potential as anticonvulsant agents. scholarsresearchlibrary.com The structural features of these compounds allow for interaction with various targets in the CNS, contributing to their antiepileptic effects. For example, studies on 4-aminopyridine (B3432731) (4-AP), a compound structurally related to the pyridazine core, have shown its ability to induce epileptiform activity by blocking potassium channels. nih.gov The evaluation of novel compounds against 4-AP-induced seizures provides a valuable model for identifying new anticonvulsant drugs. nih.gov

Research on a series of mono-, di-, and trimethylated derivatives of 4-chloro- and 4-methoxybenzanilide demonstrated significant anticonvulsant activity in maximal electroshock (MES) and pentylenetetrazole (scMet) seizure models in mice. nih.gov Specifically, 4-methoxy-2,6-dimethylbenzanilide exhibited a protective index (TD50/ED50) of 7.2 when administered intraperitoneally and 12.5 when given orally, highlighting its potential as an anticonvulsant. nih.gov Furthermore, derivatives of 6-chloropyridazin-3-yl have been synthesized and shown to have nanomolar affinity for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), suggesting their potential role in modulating cholinergic neurotransmission and influencing seizure susceptibility. nih.gov

Table 2: Anticonvulsant Activity of Benzamide and Pyridazine Derivatives

| Compound | Test Model | Route of Administration | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI) |

|---|---|---|---|---|---|

| 4-methoxy-2,6-dimethylbenzanilide | MES | Intraperitoneal | 18.58 nih.gov | 133.72 nih.gov | 7.2 nih.gov |

| 4-methoxy-2,6-dimethylbenzanilide | MES | Oral | 27.40 nih.gov | 342.58 nih.gov | 12.5 nih.gov |

The quest for novel antidepressants and anxiolytics has led to the exploration of various heterocyclic compounds, including those derived from this compound. The antidepressant activity of some pyridazinone derivatives has been reported, suggesting their potential to modulate monoaminergic systems. scholarsresearchlibrary.com

A notable example is the compound 1-(3,4-dichlorobenzyl)-3,4,5,6-tetrahydro-2(1H)-pyrimidone, which exhibits a unique profile of both antidepressant and antianxiety activities. nih.gov Its proposed mechanism of action is similar to that of tricyclic antidepressants, involving the inhibition of norepinephrine (B1679862) uptake without significant anticholinergic side effects. nih.gov Furthermore, the prodrug 4-Chlorokynurenine (4-Cl-KYN) has been shown to produce rapid and persistent antidepressant-like effects, similar to ketamine, by acting as an antagonist at the glycine (B1666218) binding site of the NMDA receptor. nih.gov This action is achieved without the undesirable side effects associated with ketamine. nih.gov

The neuroprotective potential of this compound derivatives is an emerging area of research. The ability of these compounds to interact with various CNS targets suggests they may offer protection against neuronal damage in various neurodegenerative conditions.

Recent studies have explored the neuroprotective effects of newly synthesized derivatives of 4-aminopyridine in a cuprizone-induced demyelination mouse model, which mimics some aspects of multiple sclerosis. nih.gov Certain derivatives were found to reverse the demyelinating effects of cuprizone (B1210641) and improve memory processes in the passive avoidance test. nih.gov These findings suggest that these compounds may promote the survival of mature oligodendrocytes and offer therapeutic potential for demyelinating diseases. nih.gov

Antidiabetic and Glycosidase Inhibitory Activities

Pyridazinone derivatives have been identified as a class of compounds with potential antidiabetic properties. scholarsresearchlibrary.com The mechanism of action for some of these derivatives involves the inhibition of enzymes such as α-glucosidase, which plays a key role in carbohydrate digestion and glucose absorption.

Research has shown that various heterocyclic compounds, including those with morpholine, piperazine, and piperidine (B6355638) scaffolds, exhibit antidiabetic activity. nih.gov For instance, certain piperidine derivatives have demonstrated significant α-amylase inhibitory activity. nih.gov Chalcones and their derivatives have also shown promise in the treatment of diabetes, with compounds like 4-methoxychalcone (B190469) exhibiting antihyperglycemic activity in streptozotocin-induced diabetic mice. mdpi.com

Furthermore, derivatives of 2-(aminoalkyl)pyrrolidine-3,4-diol have been synthesized and evaluated for their glycosidase inhibitory activities. nih.gov Specific stereoisomers have shown potent and competitive inhibition of α-mannosidases, while others have demonstrated inhibitory effects against α-L-fucosidase, α-galactosidase, and β-glucosidase. nih.gov These findings highlight the potential of developing pyridazinone-based glycosidase inhibitors for the management of diabetes.

Table 3: Glycosidase Inhibitory Activity of Pyrrolidine Derivatives

| Compound | Target Enzyme | Inhibition Type | Ki (µM) |

|---|---|---|---|

| (2S,3R,4S)-2-[2-[(4-phenyl)phenylamino]ethyl]pyrrolidine-3,4-diol | α-L-fucosidase (bovine epididymis) | Competitive | 6.5 nih.gov |

| (2S,3R,4S)-2-[2-[(4-phenyl)phenylamino]ethyl]pyrrolidine-3,4-diol | α-galactosidase (bovine liver) | Mixed | 5 nih.gov |

| (2S,3R,4S)-2-[2-[(4-phenyl)phenylamino]ethyl]pyrrolidine-3,4-diol | α-mannosidase (jack bean) | Mixed | 102 nih.gov |

| (2R,3S,4R)-2-[2-(phenylamino)ethyl]pyrrolidine-3,4-diol | β-glucosidase (almonds) | Competitive | 13-40 nih.gov |

| (2R,3S,4R)-2-[2-(benzylamino)ethyl]pyrrolidine-3,4-diol | β-glucosidase (almonds) | Competitive | 13-40 nih.gov |

Miscellaneous Biological Activities and Therapeutic Prospects

Beyond the specific applications detailed above, derivatives of this compound have been associated with a broad spectrum of other biological activities, underscoring the therapeutic versatility of the pyridazinone core. scholarsresearchlibrary.com

For example, new pyrido[3,4-d]pyridazine (B3350088) derivatives have been synthesized and evaluated for their in vitro antibacterial, antifungal, and antimycobacterial activities. nih.gov Certain compounds within this series demonstrated significant antimycobacterial activity. nih.gov Additionally, some pyridazine derivatives have been shown to possess plant growth stimulatory activity, affecting processes like germination, flowering, and fruit production in common bean plants. researchgate.net These findings open up potential applications in agriculture. The wide range of biological activities associated with pyridazinone derivatives suggests that further research into this class of compounds could lead to the discovery of new therapeutic agents for a variety of diseases. scholarsresearchlibrary.com

Agrochemical Research and Development Utilizing 4 Chloropyridazin 3 Ol Scaffolds

Insecticidal Activities and Pest Control Applications

Derivatives of 4-Chloropyridazin-3-ol have demonstrated notable insecticidal and miticidal properties. These compounds are often selective contact pesticides, effectively controlling a variety of pests. For instance, Pyridaben, a complex derivative, is a selective contact miticide and insecticide used to control phytophagous mites and insects in orchards and vineyards. epa.gov It provides both knockdown and residual control against pests such as thrips, mites, aphids, and leafhoppers. epa.govnih.gov

Research has focused on synthesizing new derivatives to enhance their pesticidal efficacy. For example, thioether derivatives have shown enhanced pesticidal activity, which is attributed to the nucleophilic affinity of sulfur for biological targets. The development of diacylhydrazine derivatives containing a pyrazole (B372694) scaffold has also yielded compounds with significant insecticidal activities against pests like Helicoverpa armigera and Plutella xylostella. nih.govresearchgate.net

Table 1: Examples of this compound Derivatives with Insecticidal Activity

| Compound Name | Target Pests | Application |

| Pyridaben | Phytophagous mites, thrips, aphids, leafhoppers | Orchards, Vineyards, Citrus |

| Diacylhydrazine derivatives | Helicoverpa armigera, Plutella xylostella | Lepidopteran pest control |

| Thioether derivatives | Various insect and mite species | Broad-spectrum pest control |

Fungicidal Applications and Crop Protection

The pyridazinone structure, including this compound, serves as a building block for the synthesis of new fungicidal agents. ontosight.airesearchgate.net Research has explored the creation of various derivatives to combat fungal pathogens that threaten crop health. For instance, certain pyridazinone derivatives have shown efficacy against a range of fungal species, highlighting their potential in developing new crop protection products. researchgate.net The versatility of the pyridazine (B1198779) ring allows for chemical modifications that can lead to compounds with potent fungicidal properties. ontosight.ai

Herbicidal Effects and Weed Management

Chloridazon, a well-known herbicide, is a derivative of the pyridazinone family and is used for controlling annual broad-leafed weeds, particularly in beet cultivation. nih.gov It functions as a selective herbicide, primarily absorbed through the plant's roots and translocated to other parts of the plant. nih.gov The herbicidal action of Chloridazon involves the inhibition of photosynthesis and the Hill reaction. nih.gov While effective, the use of such herbicides has led to research into their environmental impact and the development of more targeted weed management solutions. acs.org

Plant Growth Regulating Effects

Some derivatives of 6-chloropyridazine have exhibited plant growth regulating effects. researchgate.net Research into novel 3-(2-arylidenehydrazinyl)-6-chloropyridazines has shown that these compounds can act as plant growth stimulants. researchgate.net Biological tests on common bean seeds and seedlings indicated that these derivatives have a pronounced stimulating activity, suggesting their potential as new growth stimulators in agriculture. researchgate.net

Mechanisms of Action in Agrochemical Contexts

The mechanisms of action for agrochemicals derived from this compound vary depending on the specific compound and its target.

Herbicides like Chloridazon primarily act by inhibiting photosynthesis. nih.govacs.org They interfere with the Hill reaction, which is a critical part of the light-dependent reactions of photosynthesis. nih.gov

Insecticides such as Pyridaben function as mitochondrial NADH:ubiquinone reductase inhibitors. nih.gov This disruption of the electron transport chain leads to a lack of energy and ultimately the death of the insect or mite.

Fungicides derived from this scaffold can have various modes of action, often targeting specific metabolic pathways in the fungal cells.

Environmental Fate, Degradation Pathways, and Transformation Products (e.g., Chloridazon-desphenyl)

Chloridazon-desphenyl is more water-soluble and persistent than its parent compound, Chloridazon. researchgate.net This increased mobility can lead to its presence in surface and groundwater. acs.orgresearchgate.net Studies have detected Chloridazon-desphenyl in water bodies, sometimes at concentrations exceeding those of the original herbicide. researchgate.net The half-life of Chloridazon-desphenyl in soil has been reported to be 235.5 days. researchgate.net The persistence and mobility of such degradation products are important considerations for environmental monitoring and risk assessment. hpc-standards.com

Table 2: Environmental Fate of Chloridazon and its Metabolite

| Compound | Key Characteristics | Environmental Occurrence |

| Chloridazon | Parent herbicide | Detectable in surface and groundwater |

| Chloridazon-desphenyl | Major metabolite, more water-soluble and persistent | Frequently detected in surface and groundwater, often at higher concentrations than the parent compound |

Computational and Theoretical Chemistry Studies of 4 Chloropyridazin 3 Ol and Derivatives

Density Functional Theory (DFT) Calculations for Molecular Properties

DFT has proven to be a reliable method for calculating various molecular properties, including geometry, dipole moment, and vibrational frequencies, with results that show excellent correlation with experimental data. researchgate.net

Electronic Structure and Frontier Molecular Orbital Analysis (HOMO/LUMO)

Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy difference between HOMO and LUMO, known as the energy gap (ΔE), is a significant indicator of chemical reactivity. gsconlinepress.comresearchgate.net A smaller energy gap suggests higher reactivity. researchgate.net

Studies on pyridazinone derivatives have utilized DFT calculations to analyze their electronic structure. For instance, the HOMO and LUMO energy values are calculated to understand the charge transfer that can occur within the molecule. researchgate.net Computational studies on pyridazine (B1198779) derivatives have shown that the distribution and energy of these frontier orbitals can influence their potential as corrosion inhibitors. gsconlinepress.com The symmetry of frontier molecular orbitals has also been found to control the reaction mechanisms and site-selectivity in reactions involving pyridine (B92270) derivatives. chemrxiv.org

Table 1: Frontier Molecular Orbital Energies and Energy Gap for Pyridazine Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 5-phenyl-6-ethyl-pyridazine-3-thione (PEPT) | - | - | - |

| 5-phenyl-6-ethylpridazine-3-one (PEPO) | - | - | - |

| 2-(2-(4-fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one (FOMMP) | - | - | Low |

Data for specific values for PEPT and PEPO were noted as calculated but not explicitly provided in the search results. FOMMP was noted to have a low energy gap, indicating chemical reactivity. gsconlinepress.comresearchgate.net

Quantum Chemical Descriptors (e.g., Mulliken Charges, Dipole Moments, Global Reactivity Descriptors)

Quantum chemical descriptors derived from DFT calculations provide valuable information about the reactivity and stability of molecules. These descriptors include Mulliken atomic charges, dipole moment (μ), global hardness (η), global softness (S), electronegativity (χ), and electrophilicity (ω). gsconlinepress.comrasayanjournal.co.in

Mulliken Atomic Charges: The distribution of Mulliken atomic charges reveals the net charge on each atom in a molecule, offering insights into the electrostatic potential and reactivity sites. researchgate.netresearchgate.net For example, in some heterocyclic compounds, hydrogen atoms attached to electronegative atoms like nitrogen exhibit a higher positive charge. researchgate.net

Global Reactivity Descriptors:

Electronegativity (χ): Represents the ability of a molecule to attract electrons. gsconlinepress.comrasayanjournal.co.in

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. gsconlinepress.comrasayanjournal.co.in

Chemical Softness (S): The reciprocal of hardness, indicating the extent of chemical reactivity. rasayanjournal.co.in

Electrophilicity Index (ω): Quantifies the energy stabilization when a system accepts an additional electronic charge from the environment. gsconlinepress.comrasayanjournal.co.in

These descriptors have been calculated for various pyridazine derivatives to rationalize their reactivity patterns and potential applications, such as in corrosion inhibition. researchgate.netgsconlinepress.com

Table 2: Calculated Quantum Chemical Descriptors for Pyridazine Derivatives

| Descriptor | Definition |

| Chemical Potential (µ) | The first derivative of energy with respect to the number of electrons. rasayanjournal.co.in |

| Electronegativity (χ) | The negative of the chemical potential. rasayanjournal.co.in |

| Global Hardness (η) | The second derivative of energy with respect to the number of electrons. rasayanjournal.co.in |

| Global Softness (S) | The reciprocal of global hardness. rasayanjournal.co.in |

| Electrophilicity (ω) | Indicates the reactivity of a system towards nucleophiles. rasayanjournal.co.in |

Spectroscopic Parameter Prediction (e.g., NMR, IR)

DFT calculations are increasingly used to predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. researchgate.net The prediction of NMR chemical shifts, in particular, has become a vital tool in the structural elucidation of complex organic molecules. nih.govnih.gov

Computational methods, often combining DFT with specific models like the Gauge-Including Atomic Orbital (GIAO) method, can achieve high accuracy in predicting ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net These predictions can help in the assignment of signals in experimental spectra, which can be challenging for complex molecules. researchgate.net While DFT calculations for IR spectra can also be performed, the focus of recent literature has been more on NMR predictions. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to understand how a ligand, such as a small molecule, might interact with a biological target, typically a protein or enzyme. nih.govnih.gov

Prediction of Binding Modes and Affinities with Biological Macromolecules

Molecular docking simulations can provide detailed insights into the binding modes of ligands within the active site of a target protein. These simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. nih.gov The binding affinity, often expressed as a negative value in kcal/mol, indicates the stability of the ligand-protein complex. nih.gov

For pyridazinone derivatives, molecular docking studies have been instrumental in understanding their interactions with various biological targets. For instance, docking studies have been performed to investigate the binding of N-acylhydrazone derivatives of pyrrolo[3,4-d]pyridazinone with COX-1, COX-2, and 15-LOX enzymes, revealing stable complex formation. nih.gov Similarly, the binding modes of pyridazinone-based diarylurea derivatives with the VEGFR-2 enzyme have been explored through molecular docking. nih.gov

Identification and Validation of Potential Pharmacological Targets

Molecular docking is a crucial tool for identifying and validating potential pharmacological targets for new chemical entities. By docking a library of compounds against a panel of known biological targets, researchers can identify potential "hits" that show favorable binding energies and interaction patterns. asiapharmaceutics.info